molecular formula C5H3Cl2NO B12344741 2,3-dichloro-3H-pyridin-6-one

2,3-dichloro-3H-pyridin-6-one

Cat. No.: B12344741
M. Wt: 163.99 g/mol
InChI Key: NPVZARSPUHGYTB-UHFFFAOYSA-N
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Description

2,3-Dichloro-3H-pyridin-6-one is a heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a keto group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-3H-pyridin-6-one typically involves the chlorination of 3H-pyridin-6-one. One common method is the reaction of 3H-pyridin-6-one with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-3H-pyridin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridinones.

    Oxidation Reactions: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydropyridinones or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH₂) or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Substituted pyridinones with various functional groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Dihydropyridinones or other reduced derivatives.

Scientific Research Applications

2,3-Dichloro-3H-pyridin-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s chlorine atoms and keto group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloropyridine: Lacks the keto group, making it less reactive in certain chemical reactions.

    3,4-Dichloro-3H-pyridin-6-one: Similar structure but different substitution pattern, leading to distinct chemical properties.

    2,3-Dichloro-4H-pyridin-6-one: Another isomer with different reactivity and applications.

Uniqueness

2,3-Dichloro-3H-pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of chlorine atoms and a keto group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H3Cl2NO

Molecular Weight

163.99 g/mol

IUPAC Name

2,3-dichloro-3H-pyridin-6-one

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-2-4(9)8-5(3)7/h1-3H

InChI Key

NPVZARSPUHGYTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C(C1Cl)Cl

Origin of Product

United States

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